![molecular formula C12H19N3O2S2 B14726066 1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea CAS No. 7143-94-4](/img/structure/B14726066.png)
1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a butyl group, a methylphenyl group, and a sulfonylamino group attached to a thiourea backbone. This compound has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea typically involves the reaction of 1-butylthiourea with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and thiourea functionalities into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the thiourea moiety can interact with metal ions and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea can be compared with other sulfonamide and thiourea derivatives:
1-tert-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea: Similar structure but with a tert-butyl group instead of a butyl group, leading to different steric and electronic properties.
1-butyl-3-[(4-chlorophenyl)sulfonylamino]thiourea: Contains a chlorophenyl group instead of a methylphenyl group, which can affect its reactivity and biological activity.
1-butyl-3-[(4-methylphenyl)sulfonylamino]urea: Similar structure but with a urea moiety instead of a thiourea moiety, leading to different chemical and biological properties.
Properties
CAS No. |
7143-94-4 |
|---|---|
Molecular Formula |
C12H19N3O2S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea |
InChI |
InChI=1S/C12H19N3O2S2/c1-3-4-9-13-12(18)14-15-19(16,17)11-7-5-10(2)6-8-11/h5-8,15H,3-4,9H2,1-2H3,(H2,13,14,18) |
InChI Key |
FSTQPGANNIDOBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NNS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


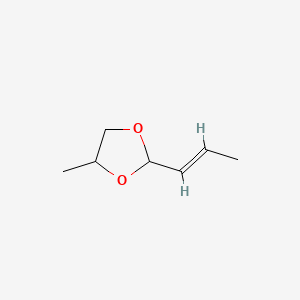
![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)

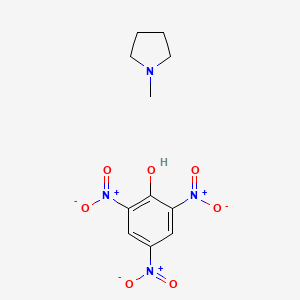

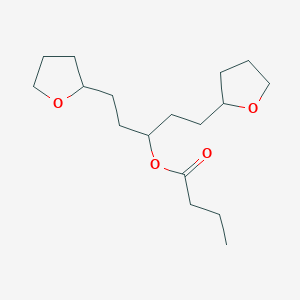
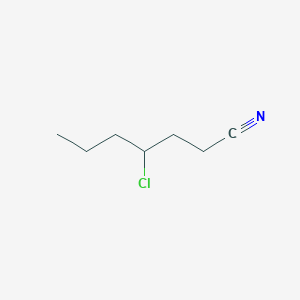

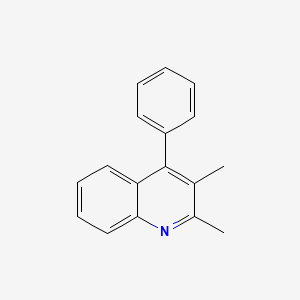


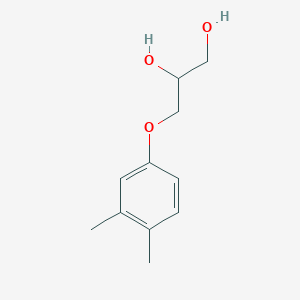
![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)

